molecular formula C7H16ClNO2 B2868164 [4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride CAS No. 884535-05-1

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride

Cat. No.: B2868164
CAS No.: 884535-05-1
M. Wt: 181.66
InChI Key: RAHBOFVGKXTTDC-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride is a piperidine derivative characterized by two hydroxymethyl groups attached to the 4-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Its molecular formula is C₇H₁₄ClNO₂, and molecular weight is 175.61 g/mol . The compound’s structure features a six-membered saturated ring with hydroxyl groups, making it highly polar and water-soluble compared to non-hydroxylated analogs. It is often utilized in medicinal chemistry as a building block for drug candidates, particularly in the synthesis of kinase inhibitors or neuromodulators due to its ability to engage in hydrogen bonding .

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)1-3-8-4-2-7;/h8-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBOFVGKXTTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on diverse research findings.

The biological activity of this compound primarily stems from its interaction with various molecular targets. The hydroxymethyl group enhances its binding affinity to enzymes and receptors, influencing several biochemical pathways. For instance, studies indicate that similar piperidine derivatives can act as inhibitors or activators depending on their structural modifications and the biological context in which they are applied .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of piperidine derivatives. A study focused on the synthesis of 4-hydroxymethyl)piperidine derivatives demonstrated their ability to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent inhibition. The most effective derivative showed an IC50 of 5.9 μM for AChE, coupled with antioxidant activity against oxidative stress in neuronal cells . This suggests that this compound may have therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluating various piperidine derivatives found that structural modifications significantly impacted antimicrobial activity. The presence of hydroxyl and methyl groups enhanced inhibition against tested bacterial strains, suggesting a structure-activity relationship crucial for developing new antimicrobial agents .
  • Neuroprotective Properties :
    • In vitro studies demonstrated that certain derivatives exhibited protective effects against neurotoxicity induced by oxidative stress. These compounds not only inhibited cholinesterases but also showed promise in reducing neuronal cell death in models of oxidative damage .
  • Pharmacokinetic Studies :
    • Pharmacokinetic optimization of piperidine derivatives revealed variations in bioavailability and half-life based on structural modifications. Compounds similar to this compound exhibited favorable pharmacokinetic profiles, enhancing their potential for therapeutic use .

Data Tables

Compound Target Activity IC50 (μM) Notes
This compoundAChEInhibition5.9Selective inhibition; antioxidant properties
Piperidine Derivative ABacterial StrainsAntibacterial0.0039Effective against S. aureus and E. coli
Piperidine Derivative BNeuroblastoma CellsNeuroprotectionN/AReduced oxidative stress

Scientific Research Applications

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 . Sigma-Aldrich indicates that (4-(Piperidin-4-yl)phenyl)methanol hydrochloride is a 4-aryl piperidine, which is useful as a semi-flexible linker in PROTAC development for targeted protein . However, comprehensive data tables and well-documented case studies regarding specific applications of this compound are not available in the provided search results.

While the search results do not offer specific applications of this compound, they do provide some context regarding related compounds and their uses:

  • PROTAC development: (4-(Piperidin-4-yl)phenyl)methanol hydrochloride is a 4-aryl piperidine and can be used as a semi-flexible linker in PROTAC development for targeted protein degradation .
  • AMPK activators: Studies have explored the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators, with some compounds showing potent and selective cell growth inhibitory activity against human breast cancer cell lines . These studies involve compounds with piperidine moieties .
  • PKB inhibitors: Piperidine derivatives have been investigated as inhibitors of PKB, which is a protein kinase frequently deregulated in cancer. Some 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated potent activity and oral bioavailability as PKB inhibitors .
  • Histamine H3 receptor ligands: Piperidine derivatives have been used in the development of histamine H3 receptor ligands .
  • Multifunctional drug candidates: 4-hydroxymethyl)piperidine derivatives have been designed as novel multifunctional drug candidates .
  • Monosubstituted piperidine degraders: Monosubstituted piperidine degraders have been studied for their structure-activity relationships .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives, focusing on substituents, physicochemical properties, and applications.

Structural Analogues

2.1.1. 4-(Methoxymethyl)piperidine Hydrochloride
  • Structure : Methoxymethyl group at the 4-position of piperidine.
  • Molecular Formula: C₇H₁₄ClNO.
  • Key Differences : Replacement of hydroxymethyl (-CH₂OH) with methoxymethyl (-CH₂OCH₃) introduces an ether group, increasing lipophilicity (logP ≈ 0.5 vs. -1.2 for the target compound).
  • Applications : Used in organic synthesis as a precursor for lipophilic ligands, such as G protein-coupled receptor (GPCR) modulators .
2.1.2. (4-Ethylpiperidin-4-yl)methanol Hydrochloride
  • Structure : Ethyl and hydroxymethyl groups at the 4-position.
  • Molecular Formula: C₈H₁₆ClNO.
  • Key Differences : The ethyl group adds steric bulk and hydrophobicity, reducing aqueous solubility (∼50 mg/mL vs. >100 mg/mL for the target compound).
  • Applications : Explored in antitumor agents due to improved membrane permeability .
2.1.3. (2-Methylphenyl)(piperidin-4-yl)methanol Hydrochloride
  • Structure : Aromatic 2-methylphenyl group attached via a hydroxymethyl linker.
  • Molecular Formula: C₁₃H₁₈ClNO.
  • Key Differences : The aromatic ring enhances π-π stacking interactions, favoring CNS-targeted drug design. Molecular weight (241.76 g/mol) is significantly higher than the target compound .
2.1.4. 4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride
  • Structure: Phenoxy-methyl substitution at the 4-position.
  • Molecular Formula: C₁₃H₁₈ClNO.
  • Key Differences : Ether linkage and aromaticity reduce hydrogen-bonding capacity, lowering solubility in polar solvents.
  • Applications : Used in antihistamines and serotonin receptor antagonists .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL) Key Substituents
Target Compound 175.61 -1.2 >100 Dual hydroxymethyl
4-(Methoxymethyl)piperidine HCl 163.65 0.5 ~80 Methoxymethyl
(4-Ethylpiperidin-4-yl)methanol HCl 193.68 0.8 ~50 Ethyl + hydroxymethyl
(2-Methylphenyl)piperidinylmethanol HCl 241.76 1.5 ~20 Aromatic + hydroxymethyl

<sup>*</sup> Calculated using fragment-based methods .

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